molecular formula C17H18N4O4S B2948222 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole CAS No. 2309781-80-2

6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole

Cat. No.: B2948222
CAS No.: 2309781-80-2
M. Wt: 374.42
InChI Key: HVYITWYZEDPSRF-UHFFFAOYSA-N
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Description

6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors and reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired product.

Mechanism of Action

The mechanism of action of 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-20-6-5-18-17(20)26(23,24)13-9-21(10-13)16(22)15-7-11-3-4-12(25-2)8-14(11)19-15/h3-8,13,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYITWYZEDPSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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